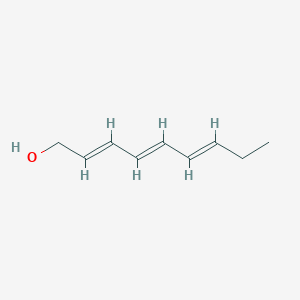

(2E,4E,6E)-Nona-2,4,6-trien-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14O |

|---|---|

Molecular Weight |

138.21 g/mol |

IUPAC Name |

(2E,4E,6E)-nona-2,4,6-trien-1-ol |

InChI |

InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h3-8,10H,2,9H2,1H3/b4-3+,6-5+,8-7+ |

InChI Key |

SYZGODUASCDZAL-ARQDATDDSA-N |

Isomeric SMILES |

CC/C=C/C=C/C=C/CO |

Canonical SMILES |

CCC=CC=CC=CCO |

Origin of Product |

United States |

Natural Occurrence, Biosynthesis, and Biological Roles of Conjugated Trienols

Discovery and Distribution in Biological Systems

Identification in Plant and Microbial Metabolomes

Direct identification of (2E,4E,6E)-Nona-2,4,6-trien-1-ol in plant or microbial metabolomes is not prominently documented in scientific literature. However, its oxidized counterpart, (2E,4E,6E)-Nona-2,4,6-trienal, has been identified as a volatile compound in licorice root (Glycyrrhiza glabra) nih.govchemistryviews.orgresearchgate.net. The analysis of licorice root volatiles has revealed a complex mixture of compounds, with aldehydes and alcohols being major constituents chemistryviews.org. While specific isomers of nonatrienal have been identified, the corresponding alcohol has not been reported as a natural constituent nih.govresearchgate.net. One supplier of chemical standards lists this compound as a synthetic intermediate for producing the aldehyde found in licorice root.

In the broader context of C9 alcohols and aldehydes in plants, these compounds are known to be synthesized via the lipoxygenase pathway and contribute to the characteristic aroma of various fruits and vegetables researchgate.net. For instance, (E,Z)-2,6-nonadienal is a well-known aroma compound in cucumbers thegoodscentscompany.com.

Role in Chemical Ecology and Interspecies Interactions

The most significant established role for a compound of this class is in insect chemical communication. Specifically, isomers of 2,4,6-nonatrienal are key components of the male-produced aggregation pheromone of flea beetles in the genus Epitrix. The eggplant flea beetle, Epitrix fuscula, produces a blend of (2E,4E,6Z)- and (2E,4E,6E)-2,4,6-nonatrienal as its primary aggregation pheromone nih.govnih.gov. Similarly, the tobacco flea beetle, Epitrix hirtipennis, also utilizes isomers of 2,4,6-nonatrienal in its pheromone blend pherobase.com.

While this compound has not been explicitly identified as a pheromone component itself, it is plausible that it could act as a precursor, a metabolite, or even a minor, yet biologically active, component of the pheromone blend. The pheromone blends of some insects are complex mixtures, and related alcohols can play crucial roles in synergizing the effect of the major aldehyde components. For example, in some species of Ips bark beetles, alcohols like geraniol (B1671447) and E-myrcenol are part of the pheromone bouquet researchgate.net.

Elucidation of Biosynthetic Pathways

The precise biosynthetic pathway leading to this compound has not been fully elucidated. However, based on the general understanding of insect pheromone and plant volatile biosynthesis, a plausible route can be inferred.

Enzymatic Catalysis in Polyene Formation

The formation of the conjugated triene system likely involves a series of desaturation reactions catalyzed by fatty acid desaturases. In insects, the biosynthesis of many pheromones originates from fatty acid metabolism nih.gov. These pathways involve a sequence of desaturation and chain-shortening steps to produce the final pheromone components with specific chain lengths and double bond configurations. The formation of polyunsaturated fatty aldehydes, which are precursors to alcohols, is a known process mdpi.com.

In plants, the biosynthesis of unsaturated C9 aldehydes and alcohols is often initiated by the lipoxygenase (LOX) pathway, which acts on polyunsaturated fatty acids like linoleic and linolenic acids researchgate.netnih.gov.

Precursor Incorporation and Metabolic Transformations

The biosynthesis of C9 compounds such as nonatrienol likely starts from longer-chain fatty acids, such as linoleic acid (C18:2) or linolenic acid (C18:3). These precursors undergo oxidative cleavage to yield shorter-chain aldehydes. In the case of insect pheromones, the fatty acid precursors can be derived from the diet or synthesized de novo nih.govyoutube.comyoutube.com.

The final step in the formation of this compound would be the reduction of the corresponding aldehyde, (2E,4E,6E)-Nona-2,4,6-trienal. This reduction is a common metabolic step in both insects and plants, often catalyzed by alcohol dehydrogenases (ADHs) or other reductases nih.govyoutube.com. The presence of both aldehydes and alcohols in the volatile profiles of many organisms supports the activity of such enzymes chemistryviews.org.

Genetic and Proteomic Underpinnings of Polyene Biosynthesis

The specific genes and enzymes responsible for the biosynthesis of this compound have not been identified. However, research into insect pheromone biosynthesis has revealed families of genes encoding for desaturases, fatty acyl-CoA reductases, and other modifying enzymes that are crucial for producing species-specific pheromone blends nih.govnih.gov. It is highly probable that the biosynthesis of this trienol in insects is controlled by a similar set of genes.

In plants, the genetic basis of the lipoxygenase pathway, which generates a wide array of volatile C6 and C9 compounds, is well-studied researchgate.net. The expression of specific lipoxygenase and hydroperoxide lyase genes, along with alcohol dehydrogenases, would be required for the production of unsaturated C9 alcohols.

Advanced Synthetic Methodologies for 2e,4e,6e Nona 2,4,6 Trien 1 Ol and Analogues

Stereoselective and Stereospecific Approaches to Conjugated Polyene Alcohols

The creation of specific stereoisomers of conjugated polyene alcohols is a central challenge in organic synthesis. The properties of these molecules are intrinsically linked to the geometry of their double bonds.

Palladium-Catalyzed Cross-Coupling Strategies for Polyene Construction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they have been extensively applied to the synthesis of conjugated polyenes. acs.orgyoutube.com These methods offer a high degree of control over the geometry of the newly formed double bond. Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are instrumental in constructing polyene frameworks. researchgate.net For instance, the Sonogashira coupling has been utilized in the stereoselective synthesis of pheromone components containing (E,Z)- and (E,E)-conjugated diene systems. researchgate.netrsc.org

A general strategy involves the iterative coupling of smaller, functionalized building blocks. This approach allows for the systematic construction of complex polyenes with defined stereochemistry at each double bond. researchgate.netnih.gov For example, bifunctional MIDA boronate building blocks have been used in an iterative cross-coupling platform to synthesize a wide array of polyene motifs. nih.gov The direct cross-coupling of allylic alcohols with aryl- and alkenylboronic acids, catalyzed by palladium(0), provides an atom-economical and environmentally favorable route, as it obviates the need for pre-functionalization of the alcohol. rsc.org The choice of ligand is crucial in these reactions, as it can influence both the efficiency and the stereochemical outcome of the coupling. nih.gov

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for Polyene Synthesis

| Coupling Reaction | Reactants | Catalyst/Ligand Example | Key Features |

| Suzuki-Miyaura | Organoboron compound + Organohalide | Pd(PPh₃)₄ | Tolerant of many functional groups. |

| Heck | Alkene + Organohalide | Pd(OAc)₂ / P(o-tolyl)₃ | Forms a new C-C bond at an sp² carbon. |

| Sonogashira | Terminal alkyne + Organohalide | Pd(PPh₃)₂Cl₂ / CuI | Creates a C(sp)-C(sp²) bond. |

| Direct Allylic Alcohol Coupling | Allylic alcohol + Boronic acid | Pd(PPh₃)₄ | Atom-economical, avoids pre-functionalization. rsc.org |

This table provides a simplified overview. Reaction conditions and outcomes can vary significantly based on specific substrates and ligands.

Olefination Reactions: Horner-Wadsworth-Emmons and Still-Gennari Variants

Olefination reactions are fundamental to the synthesis of alkenes, and the Horner-Wadsworth-Emmons (HWE) reaction is a particularly valuable method for creating conjugated polyenes. The classical HWE reaction, which utilizes a phosphonate (B1237965) carbanion, generally favors the formation of (E)-alkenes with high stereoselectivity. wikipedia.orgorganic-chemistry.org This selectivity arises from the thermodynamic stability of the transition state leading to the trans-olefin. nrochemistry.com

For the synthesis of (Z)-alkenes, which are also common motifs in natural polyenes, the Still-Gennari modification of the HWE reaction is employed. ic.ac.uknumberanalytics.com This variant uses phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, which accelerates the elimination step and kinetically favors the formation of the (Z)-isomer. nrochemistry.comnumberanalytics.commdpi.com The ability to selectively produce either the (E) or (Z) isomer by choosing the appropriate HWE reagent makes this family of reactions exceptionally powerful for polyene synthesis. orgsyn.orgresearchgate.net

Table 2: Stereoselectivity of HWE and Still-Gennari Olefinations

| Olefination Method | Reagent Type | Predominant Alkene Isomer | Key Factor |

| Horner-Wadsworth-Emmons (HWE) | Standard phosphonate ester | (E)-alkene | Thermodynamic control. wikipedia.org |

| Still-Gennari Modification | Phosphonate with electron-withdrawing groups | (Z)-alkene | Kinetic control. mdpi.com |

Targeted Reductions of Polyenals and Polyenoates (e.g., using DIBAL-H)

The controlled reduction of carbonyl compounds provides a direct route to allylic and polyenylic alcohols. Diisobutylaluminium hydride (DIBAL-H) is a versatile reducing agent that is particularly useful for the partial reduction of esters and α,β-unsaturated esters (polyenoates) to their corresponding aldehydes or alcohols. masterorganicchemistry.com By carefully controlling the reaction conditions, specifically temperature and stoichiometry, it is possible to stop the reduction of an ester at the aldehyde stage. youtube.comyoutube.com

For the synthesis of (2E,4E,6E)-nona-2,4,6-trien-1-ol, the corresponding polyenoate, ethyl (2E,4E,6E)-nona-2,4,6-trienoate, can be reduced to the desired alcohol. At low temperatures (e.g., -78 °C), DIBAL-H can selectively reduce the ester functionality to an aldehyde. Subsequent reduction of the aldehyde, or direct reduction of the ester to the alcohol with excess DIBAL-H at slightly higher temperatures, yields the target polyene alcohol. youtube.com This method is advantageous because the precursor polyenoates can often be synthesized with high stereocontrol using methods like the HWE reaction.

Sigmatropic Rearrangements in Allylic Alcohol Synthesis (e.g., Mislow-Evans rearrangement)

Sigmatropic rearrangements are powerful transformations in organic synthesis that allow for the concerted reorganization of bonds, often with a high degree of stereocontrol. The Mislow-Evans rearrangement is a nih.govwpmucdn.com-sigmatropic rearrangement of an allylic sulfoxide (B87167) to a sulfenate ester, which is then cleaved to afford an allylic alcohol. wpmucdn.comwikipedia.orgsynarchive.com

A key advantage of the Mislow-Evans rearrangement is its high diastereoselectivity. wikipedia.org Chirality at the sulfur atom of the starting sulfoxide can be effectively transferred to the newly formed stereocenter at the alcohol-bearing carbon. maxbrainchemistry.com The reaction typically proceeds through a cyclic transition state and is thermally induced. wpmucdn.comwikipedia.org The resulting sulfenate ester is usually treated with a thiophile, such as trimethyl phosphite, to yield the final allylic alcohol. wikipedia.orgsynarchive.com This method provides a powerful means to synthesize specific stereoisomers of allylic alcohols, including those with trans-double bond geometry. wikipedia.orgmaxbrainchemistry.com

Biomimetic Synthesis of Complex Polyene-Containing Natural Products

Nature provides elegant examples of complex molecule synthesis. Biomimetic synthesis seeks to emulate these natural pathways in the laboratory. Many polyene-containing natural products are biosynthesized through the iterative coupling of simple building blocks. nih.govpsu.edu Laboratory syntheses can mimic this modular approach.

Recent research has shown that the core structures of many complex polypropionate-derived natural products can be assembled from a common polyene precursor. psu.edu These biomimetic approaches often involve tandem reactions, such as isomerizations and pericyclic reactions, that are triggered from a linear polyene chain. nih.gov For instance, a linear polyene can undergo a series of enzyme-controlled or chemically induced E/Z isomerizations, followed by electrocyclization and other cycloadditions to rapidly build molecular complexity. nih.gov These strategies highlight the potential for developing more generalized and efficient methods for constructing complex small molecules. nih.gov

Chemoenzymatic Synthetic Routes to Polyunsaturated Alcohols

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to create efficient and environmentally friendly synthetic routes. Enzymes can operate under mild conditions and often exhibit exquisite stereo- and regioselectivity, which is highly advantageous for the synthesis of complex molecules like polyunsaturated alcohols.

While direct enzymatic synthesis of a specific compound like this compound is not widely documented, the principles of chemoenzymatic synthesis are broadly applicable. For example, lipases are commonly used for the kinetic resolution of racemic alcohols, and oxidoreductases can perform stereoselective reductions of carbonyl compounds. One-pot chemoenzymatic cascades have been developed that can orchestrate the activities of multiple enzymes to perform complex transformations. acs.org This approach has been used, for instance, in the synthesis of polypeptides and in functionalizing complex bioactive molecules. acs.orgrsc.org The integration of enzymatic steps with traditional organic synthesis can lead to more sustainable and efficient routes to polyunsaturated alcohols and their derivatives.

Mechanistic Organic Chemistry and Reactivity of Conjugated Trienols

Investigation of Pericyclic Reactions in Polyene Systems (e.g., electrocyclizations)

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. taylorandfrancis.comebsco.comlibretexts.org In polyene systems like (2E,4E,6E)-nona-2,4,6-trien-1-ol, electrocyclization is a key pericyclic reaction. libretexts.orgscribd.comutexas.edu This unimolecular reaction involves the formation of a sigma bond between the termini of the conjugated system, leading to a cyclic product with one fewer π-bond. libretexts.orglibretexts.orglibretexts.org

The stereochemistry of electrocyclic reactions is governed by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry. scribd.comacs.org For a conjugated triene, which is a 6π-electron system, the stereochemical outcome depends on whether the reaction is induced by heat or light.

Thermal Electrocyclization: Under thermal conditions, the electrocyclization of a 6π-electron system proceeds in a disrotatory fashion. This means that the terminal p-orbitals rotate in opposite directions (one clockwise, one counterclockwise) to form the new σ-bond. libretexts.org For this compound, a disrotatory ring closure would lead to the formation of a cis-substituted cyclohexadiene derivative.

Photochemical Electrocyclization: In contrast, under photochemical conditions, the reaction proceeds in a conrotatory manner, where the terminal p-orbitals rotate in the same direction. scribd.com This would result in a trans-substituted cyclohexadiene derivative.

The reversibility of these reactions is also significant, with the position of the equilibrium favoring the more stable isomer, which is generally the cyclic product for triene ⇄ cyclohexadiene systems. libretexts.org

Table 4.1: Stereochemical Rules for Electrocyclization of Conjugated Trienes

| Reaction Condition | Number of π Electrons | Mode of Ring Closure | Stereochemical Outcome |

| Thermal | 6 (e.g., Triene) | Disrotatory | Cis |

| Photochemical | 6 (e.g., Triene) | Conrotatory | Trans |

Photochemical and Thermal Isomerization Mechanisms of Conjugated Double Bonds

The conjugated double bonds in this compound can undergo isomerization upon exposure to heat or light. iupac.orgnih.gov This cis-trans isomerization is a fundamental reaction of polyenes and plays a crucial role in various chemical and biological processes. iupac.orgnih.gov

The mechanism of photoisomerization involves the excitation of a π-electron to a π* antibonding orbital. nih.gov In the excited state, the rotational barrier around the double bond is significantly reduced, allowing for rotation to occur. De-excitation back to the ground state can then lead to either the original isomer or its geometric isomer. The composition of the resulting photostationary state is dependent on factors such as the wavelength of irradiation, solvent, and temperature. iupac.org

Studies on related conjugated trienes have shown that singlet excited states are primarily responsible for a variety of photoreactions, including cis/trans-isomerization and electrocyclizations. iupac.org In contrast, triplet photochemistry is often limited to efficient cis/trans-isomerization. iupac.org The ground-state conformational equilibrium of the triene can also significantly influence the distribution of photoproducts. iupac.org

Studies on Regioselectivity and Stereocontrol in Functional Group Interconversions

The presence of both a conjugated polyene system and a primary allylic alcohol in this compound allows for a variety of functional group interconversions. Achieving regioselectivity and stereocontrol in these reactions is a key challenge in synthetic organic chemistry. khanacademy.orgucalgary.ca

The hydroxyl group can direct the stereochemical outcome of certain reactions. For instance, in epoxidation reactions, the hydroxyl group can direct the epoxidizing agent to the same face of the molecule, leading to stereoselective formation of the epoxide. imperial.ac.uk This has been observed in cyclic allylic alcohols with reagents like m-CPBA. imperial.ac.uk

Furthermore, the allylic alcohol functionality can be converted to other functional groups with high stereospecificity. For example, the conversion of alcohols to alkyl halides using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) often proceeds with a defined stereochemical outcome. fiveable.me The development of catalytic methods for the regio- and stereoselective synthesis of conjugated polyenes and related functionalized molecules is an active area of research. acs.orgdicp.ac.cn

Table 4.3: Examples of Reagents for Stereocontrolled Functional Group Interconversions of Alcohols

| Reagent | Transformation | Stereochemical Aspect |

| m-CPBA | Alcohol to Epoxide | Directed epoxidation |

| SOCl₂ | Alcohol to Alkyl Chloride | Inversion of configuration |

| PBr₃ | Alcohol to Alkyl Bromide | Inversion of configuration |

Understanding Oxidative and Reductive Transformations of the Trienol Moiety

The trienol moiety of this compound is susceptible to both oxidative and reductive transformations.

Oxidative Transformations:

The primary alcohol can be oxidized to the corresponding aldehyde, (2E,4E,6E)-nona-2,4,6-trienal, using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or by employing the Swern oxidation. fiveable.memasterorganicchemistry.com Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will typically oxidize the primary alcohol directly to the carboxylic acid. masterorganicchemistry.comfiveable.me Benzylic and allylic alcohols, such as the one in the title compound, are generally more readily oxidized than their saturated counterparts. fiveable.me

The conjugated polyene system itself can also undergo oxidative cleavage. masterorganicchemistry.com Reagents like ozone (O₃), followed by an appropriate workup, can cleave the double bonds to yield smaller carbonyl compounds. libretexts.org The regioselectivity of such cleavage reactions can be influenced by the substitution pattern of the diene. rsc.orgresearchgate.net In biological systems, the oxidation of related conjugated trienes, such as α-farnesene, has been shown to produce conjugated trienols. nih.gov

Reductive Transformations:

The aldehyde, (2E,4E,6E)-nona-2,4,6-trienal, can be reduced back to this compound. Chemoselective reduction of an aldehyde in the presence of other reducible functional groups can be achieved using specific reagents. rsc.org For instance, sodium borohydride (B1222165) (NaBH₄) is a common reagent for the reduction of aldehydes and ketones to alcohols. libretexts.org The Luche reduction, which uses sodium borohydride in the presence of cerium trichloride, is particularly effective for the 1,2-reduction of α,β-unsaturated carbonyls to the corresponding allylic alcohols. imperial.ac.uk More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the aldehyde, but might also affect the conjugated double bonds. wikipedia.org The Wolff-Kishner reduction is a method to completely reduce a carbonyl group to a methylene (B1212753) group. masterorganicchemistry.com

Table 4.4: Common Reagents for Oxidative and Reductive Transformations

| Transformation | Reagent(s) | Product from this compound |

| Mild Oxidation of Alcohol | PCC, Swern Oxidation | (2E,4E,6E)-Nona-2,4,6-trienal |

| Strong Oxidation of Alcohol | KMnO₄, Jones Reagent | (2E,4E,6E)-Nona-2,4,6-trienoic acid |

| Oxidative Cleavage of Alkene | O₃ | Smaller carbonyl compounds |

| Reduction of Aldehyde | NaBH₄, Luche Reagent | This compound |

Advanced Spectroscopic Analysis and Structural Elucidation Research

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise stereochemistry of polyenes such as (2E,4E,6E)-nona-2,4,6-trien-1-ol. The configuration of the double bonds (E or Z) significantly influences the chemical shifts and coupling constants of the vinylic and allylic protons.

In the case of this compound, ¹H NMR spectroscopy would be expected to show distinct signals for the protons on the triene system. The coupling constants (J-values) between adjacent vinylic protons are particularly diagnostic. For a trans (E) double bond, the coupling constant is typically in the range of 12-18 Hz, whereas for a cis (Z) double bond, it is smaller, generally between 6-12 Hz. By analyzing the multiplicity and coupling constants of the signals for the protons at C2, C3, C4, C5, C6, and C7, the E configuration of all three double bonds can be confirmed.

Furthermore, two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish proton-proton and proton-carbon correlations, respectively. These experiments help in assigning all the proton and carbon signals unambiguously. For instance, a COSY spectrum would show correlations between adjacent protons along the carbon chain, confirming the connectivity. An HSQC spectrum would link each proton to its directly attached carbon atom.

To definitively assign the stereochemistry, Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be utilized. For an E double bond, an NOE would be observed between protons that are on the same side of the double bond but are not directly coupled, providing further evidence for the trans geometry. The configurations of various geometrical isomers of related compounds like 2,4,6-nonatrienal have been determined using NMR. researchgate.net

Table 1: Predicted ¹H NMR Data for this compound

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant(s) (Hz) |

| H1 | ~4.1-4.3 | d | J(H1, H2) = ~5-7 |

| H2 | ~5.7-5.9 | dt | J(H2, H3) = ~15, J(H2, H1) = ~5-7 |

| H3 | ~6.1-6.3 | dd | J(H3, H2) = ~15, J(H3, H4) = ~10-12 |

| H4 | ~5.9-6.1 | m | |

| H5 | ~6.0-6.2 | m | |

| H6 | ~6.3-6.5 | m | |

| H7 | ~5.6-5.8 | m | |

| H8 | ~2.0-2.2 | quint | J(H8, H7) = ~7, J(H8, H9) = ~7 |

| H9 | ~0.9-1.0 | t | J(H9, H8) = ~7 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Complex Polyene Mixture Analysis (e.g., GC-MS for volatile compounds)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC), it becomes an exceptionally effective method (GC-MS) for separating and identifying volatile components in a complex mixture. botanyjournals.com For a polyene like this compound, GC-MS analysis would provide both its retention time, which aids in its identification within a mixture, and its mass spectrum, which reveals its molecular weight and fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (138.21 g/mol ). The fragmentation pattern would be characteristic of a long-chain alcohol with a conjugated polyene system. Key fragmentation pathways would likely involve the loss of a water molecule (M⁺ - 18), cleavage of the C-C bonds adjacent to the hydroxyl group, and various cleavages along the polyene chain. Analysis of these fragment ions provides valuable structural information. For instance, the mass spectrum of the related compound (E,E)-2,4-nonadienal shows characteristic fragmentation patterns that can be used for its identification. nist.gov

In the analysis of complex mixtures containing various isomers of polyenes, such as those found in natural products or synthetic reaction mixtures, GC-MS is invaluable. nih.gov Different stereoisomers often have slightly different retention times on a GC column, allowing for their separation. The mass spectra of these isomers are often very similar, but when combined with their retention times, unambiguous identification can be achieved, especially when compared to authentic standards. researchgate.net

Table 2: Expected Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 138 | Molecular Ion (M⁺) |

| 120 | [M - H₂O]⁺ |

| 109 | [M - CH₂OH]⁺ |

| 95 | Fragmentation of the polyene chain |

| 81 | Fragmentation of the polyene chain |

| 67 | Fragmentation of the polyene chain |

| 55 | Fragmentation of the polyene chain |

Note: The relative intensities of these fragments would be crucial for detailed structural confirmation.

Utilization of Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated System Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for characterizing the functional groups and conjugated π-electron system of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the types of chemical bonds present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

C-H stretching vibrations for the sp² hybridized carbons of the double bonds would appear around 3010-3100 cm⁻¹.

C-H stretching vibrations for the sp³ hybridized carbons of the ethyl group would be observed in the 2850-3000 cm⁻¹ region.

The C=C stretching vibrations of the conjugated triene system would give rise to one or more sharp bands in the 1600-1650 cm⁻¹ region. The conjugation lowers the frequency compared to an isolated double bond.

A strong band corresponding to the C-O stretching vibration of the primary alcohol would be present around 1050-1150 cm⁻¹.

The out-of-plane C-H bending vibrations for the trans double bonds would appear as a strong band around 960-980 cm⁻¹. This band is highly characteristic of trans disubstituted alkenes and its presence would strongly support the (E,E,E) configuration.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is particularly well-suited for studying conjugated systems. The extended π-system in this compound allows for π → π* electronic transitions upon absorption of UV or visible light. The wavelength of maximum absorbance (λ_max) is directly related to the extent of conjugation; longer conjugated systems absorb at longer wavelengths. libretexts.orglibretexts.org For a triene system, the λ_max is expected to be in the UV region. The presence of a hydroxyl group (an auxochrome) attached to the conjugated system can cause a slight bathochromic (red) shift in the λ_max compared to the parent triene. youtube.com The molar absorptivity (ε) is also an important parameter, which is typically high for conjugated systems. youtube.com

Table 3: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Feature | Expected Value/Region |

| IR Spectroscopy | O-H stretch (alcohol) | 3200-3600 cm⁻¹ (broad) |

| C=C stretch (conjugated triene) | 1600-1650 cm⁻¹ | |

| C-H bend (trans C=C) | 960-980 cm⁻¹ (strong) | |

| C-O stretch (primary alcohol) | 1050-1150 cm⁻¹ | |

| UV-Vis Spectroscopy | λ_max (π → π* transition) | ~260-280 nm |

Computational Chemistry Approaches for Spectroscopic Prediction and Conformational Analysis

Computational chemistry provides a powerful theoretical framework to complement experimental spectroscopic data. Using methods like Density Functional Theory (DFT) and ab initio calculations, it is possible to predict the spectroscopic properties and analyze the conformational preferences of molecules like this compound.

Spectroscopic Prediction: Computational models can be used to calculate NMR chemical shifts and coupling constants. These predicted values can then be compared with experimental data to aid in the assignment of complex spectra and to confirm the proposed structure and stereochemistry. Similarly, IR vibrational frequencies and intensities can be calculated, providing a theoretical spectrum that can be matched with the experimental IR spectrum. For UV-Vis spectroscopy, time-dependent DFT (TD-DFT) calculations can predict the electronic transition energies and, consequently, the λ_max values, which can be very useful in interpreting the experimental UV-Vis spectrum.

By integrating these advanced spectroscopic techniques with computational approaches, a comprehensive and unambiguous structural elucidation of this compound can be achieved.

Chemical Derivatization and Modification for Research Applications

Synthesis of Esters and Ethers for Stability and Reactivity Studies

The synthesis of esters and ethers from (2E,4E,6E)-nona-2,4,6-trien-1-ol is a fundamental approach to modify its characteristics. Esterification, for instance, can enhance the stability of the compound and alter its reactivity, which is crucial for studying its chemical behavior under various conditions.

Ester Synthesis:

The conversion of this compound to its corresponding esters, such as (2E,4E,6E)-nona-2,4,6-trienyl acetate (B1210297), can be achieved through several established methods. One common approach involves the reaction of the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. For example, reacting this compound with acetyl chloride in a suitable solvent like pyridine (B92270) would yield the acetate ester.

Enzymatic synthesis is another viable route. Lipases, for instance, can catalyze the esterification of alcohols with high selectivity and under mild conditions. The enzymatic synthesis of pentyl acetate from acetic acid and pentan-1-ol has been studied, and similar methodologies could be applied to produce esters of this compound. mdpi.com

Table 1: Examples of Esterification Reactions for Alcohols

| Alcohol | Reagent | Catalyst | Product | Reference |

| Benzyl alcohol | Carbon monoxide, Methanol | Pd(OAc)₂/DPPF, Cs₂CO₃ | Benzyl acetate | mdpi.com |

| Pentan-1-ol | Acetic acid | Lipozyme®435 | Pentyl acetate | mdpi.com |

Ether Synthesis:

The synthesis of ethers from this compound can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then reacts with an alkyl halide. The choice of the alkyl halide determines the nature of the ether, allowing for the introduction of a wide range of functional groups.

Controlled Functionalization for Synthetic Precursors

This compound serves as a versatile starting material for the synthesis of more complex molecules. Its conjugated polyene structure and the presence of a hydroxyl group allow for a variety of controlled functionalization reactions.

The hydroxyl group can be oxidized to an aldehyde, (2E,4E,6E)-nona-2,4,6-trienal, which is a known pheromone component. thegoodscentscompany.comnih.gov This aldehyde can then undergo further reactions, such as aldol (B89426) condensations or Wittig reactions, to extend the carbon chain and introduce new functional groups.

The double bonds in the polyene chain are also sites for functionalization. Reactions such as epoxidation, dihydroxylation, and cycloadditions can be used to introduce new stereocenters and functional groups, leading to a diverse range of derivatives. For instance, the epoxidation of an allylic alcohol has been used as a key step in the stereoselective synthesis of complex natural products.

Stereochemical Diversification through Derivatization

The stereochemistry of this compound can be diversified through various synthetic strategies. While the parent compound has a defined (2E,4E,6E) configuration, it is possible to synthesize other stereoisomers.

One approach is through the stereoselective synthesis of the entire molecule, where the stereochemistry of the double bonds is controlled at each step of the synthesis. For example, the use of specific catalysts and reaction conditions in Wittig-type reactions can favor the formation of either the (E) or (Z) isomer.

Another method involves the derivatization of the existing molecule. For instance, photochemical isomerization can be used to convert one geometric isomer into another. It has been shown that exposing (2E,4E,6E)-2,4,6-nonatrienal to light can generate a mixture of six geometrical isomers. ebi.ac.uk A similar approach could potentially be used for the corresponding alcohol.

Table 2: Examples of Stereoselective Synthesis Methods

| Reaction Type | Key Feature | Outcome | Reference |

| Wittig Reaction | Use of specific phosphonium (B103445) ylides | Control of double bond geometry (E/Z) | - |

| Photochemical Isomerization | Exposure to light | Generation of a mixture of geometric isomers | ebi.ac.uk |

Conjugation with Model Biomolecules for Biochemical Probes (non-clinical)

The polyene structure of this compound makes it an interesting candidate for the development of biochemical probes. Polyenes are known to interact with biological membranes, and by attaching a reporter group, such as a fluorescent dye or a biotin (B1667282) tag, it is possible to create probes for studying these interactions.

The hydroxyl group of this compound provides a convenient handle for conjugation with other molecules. For example, it can be reacted with an activated carboxylic acid derivative of a fluorescent dye to form an ester linkage, resulting in a fluorescently labeled version of the polyene.

Advanced Research Applications of 2e,4e,6e Nona 2,4,6 Trien 1 Ol Excluding Clinical

Intermediate in the Synthesis of Complex Organic Molecules

The conjugated triene structure of (2E,4E,6E)-nona-2,4,6-trien-1-ol makes it a valuable precursor in the synthesis of more complex organic molecules. Organic chemists utilize its reactive sites—the hydroxyl group and the extended π-system—to construct larger and more intricate molecular architectures.

A significant application of this compound is in the synthesis of natural products and their analogues. nih.gov The specific arrangement of double bonds in the (2E,4E,6E) configuration provides a stereochemically defined starting point for building polyene chains, which are common motifs in many biologically active natural products. nih.gov Synthetic strategies often involve the iterative coupling of such building blocks to achieve the desired chain length and functionality. nih.govyoutube.com For instance, derivatives of nonatrienol can be employed in cross-coupling reactions, such as the Suzuki or Stille couplings, to form new carbon-carbon bonds and extend the conjugated system. youtube.com

The alcohol functionality can be readily oxidized to the corresponding aldehyde, (2E,4E,6E)-nona-2,4,6-trienal, which is also a key synthetic intermediate. ontosight.ai This aldehyde can then participate in a variety of reactions, including Wittig-type olefination reactions, to further elaborate the carbon skeleton. The ability to control the stereochemistry of the newly formed double bonds is a critical aspect of these synthetic endeavors.

Probes for Mechanistic Studies in Enzyme Systems and Metabolic Pathways

The metabolism of unsaturated fatty acids and related compounds is a fundamental area of biochemical research. Due to its structural similarity to endogenous fatty acid metabolites, this compound and its derivatives can serve as probes to investigate the mechanisms of enzymes involved in these pathways.

Researchers can introduce isotopically labeled versions of the compound, such as those containing carbon-13, into biological systems to trace its metabolic fate. By analyzing the products formed, they can elucidate the enzymatic transformations that occur. For example, the oxidation of the alcohol to the corresponding aldehyde or further to a carboxylic acid can be monitored to understand the activity of alcohol dehydrogenases and aldehyde dehydrogenases that act on unsaturated substrates.

Furthermore, the conjugated triene system provides a chromophore that can be useful for spectrophotometric assays. Changes in the absorption spectrum upon enzymatic modification of the molecule can be used to monitor reaction kinetics and study enzyme-substrate interactions. This allows for a detailed investigation of the active site and the catalytic mechanism of enzymes that process polyunsaturated substrates.

Research into Olfactory Perceptions and Flavor Precursors in Food Science

The sensory properties of food are largely determined by a complex mixture of volatile organic compounds. This compound and its corresponding aldehyde, (2E,4E,6E)-nona-2,4,6-trienal, are of significant interest in flavor chemistry due to their contribution to the aroma profiles of various foods. ontosight.ainih.gov

(2E,4E,6E)-Nona-2,4,6-trienal is recognized for its green, cucumber-like aroma. nih.gov Research in food science investigates the formation of such compounds from the thermal or enzymatic degradation of polyunsaturated fatty acids, such as linolenic acid. Understanding these formation pathways is crucial for controlling and optimizing the flavor of food products during processing and storage.

Recent studies have highlighted the importance of specific isomers of nona-2,4,6-trienal (B1204197) in the characteristic aroma of certain foods. For example, a combination of sotolon and (2E,4E,6Z)-nona-2,4,6-trienal was identified as key to the aroma of fresh walnuts. nih.gov This research involves sophisticated analytical techniques, such as aroma extract dilution analysis (AEDA) and gas chromatography-olfactometry (GC-O), to identify the most potent odor-active compounds. nih.gov By synthesizing and evaluating the sensory properties of different geometric isomers of nona-2,4,6-trien-1-ol and its derivatives, researchers can gain insights into the structure-activity relationships that govern olfactory perception.

Table 1: Odor Characteristics of Related Compounds

| Compound | Odor Description |

|---|---|

| (2E,4E,6E)-Nona-2,4,6-trienal | Green, cucumber aroma nih.gov |

| (2E,6Z)-Nonadienal | Green, leafy, watery, floral notes perflavory.com |

| (2E,6Z)-Nonadien-1-ol | Green-vegetable, cucumber, violet leaf thegoodscentscompany.com |

Investigations in Polymer Chemistry and Materials Science for Conjugated Systems

The extended π-electron system of this compound makes it an intriguing monomer for the synthesis of conjugated polymers. These materials are of great interest due to their potential applications in electronics, such as in organic light-emitting diodes (OLEDs), organic solar cells, and sensors.

The polymerization of diene and triene monomers can lead to the formation of polyenes, which are polymers with a backbone of alternating single and double carbon-carbon bonds. nih.gov The hydroxyl group of this compound offers a reactive handle for polymerization. For instance, it can be converted into a leaving group to facilitate polymerization or used to attach the polyene chain to other molecules or surfaces.

Research in this area focuses on developing controlled polymerization methods to produce well-defined polymer structures with specific lengths and functionalities. acs.orgresearchgate.net The properties of the resulting conjugated polymers, such as their conductivity, photoluminescence, and thermal stability, are highly dependent on the structure of the monomer and the polymerization conditions. By incorporating monomers like this compound, materials scientists can tune the electronic and optical properties of the resulting polymers for specific applications. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (2E,4E,6E)-Nona-2,4,6-trienal |

| (2E,4E,6Z)-Nona-2,4,6-trienal |

| (2E,6Z)-Nonadienal |

| (2E,6Z)-Nonadien-1-ol |

| 2,4-Nonadien-1-ol |

| Sotolon |

| Linolenic acid |

Future Research Directions and Emerging Avenues

Development of More Efficient and Sustainable Synthetic Methodologies

The future of synthesizing (2E,4E,6E)-Nona-2,4,6-trien-1-ol and related polyene alcohols hinges on the development of green and efficient chemical processes. Current synthetic routes can be resource-intensive, and a shift towards sustainability is paramount.

Future research will likely focus on:

Catalytic Innovation : The use of novel nanocatalysts, such as Indium(III) oxide (In₂O₃) nanoparticles, presents a promising eco-friendly approach for organic synthesis. researchgate.net Investigating the applicability of such reusable nano-catalysts for the selective reduction of the corresponding aldehyde, (2E,4E,6E)-nona-2,4,6-trienal, to the desired alcohol could lead to high-yield, environmentally benign production methods.

One-Pot Procedures : The development of mild and selective one-pot procedures, which have been successful for synthesizing related 2,4-dienols from cycloalkenones, could be adapted for this compound. nih.gov Such methods reduce waste and improve efficiency by minimizing intermediate purification steps.

Biocatalysis : Employing enzymes or whole-organism biocatalysts for the synthesis offers high selectivity under mild conditions, significantly reducing the environmental footprint of the chemical process.

| Synthetic Approach | Potential Advantages | Research Focus |

| Nanocatalysis | High efficiency, reusability, green reaction conditions. researchgate.net | Screening of various metal oxide nanoparticles for selective aldehyde reduction. |

| One-Pot Synthesis | Reduced waste, time, and resource efficiency. nih.gov | Designing a sequential reaction cascade for nonatrienol synthesis. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, biodegradability. | Identifying or engineering enzymes for the specific production of this compound. |

Comprehensive Elucidation of Undiscovered Biosynthetic Routes

The corresponding aldehyde, (2E,4E,6E)-nona-2,4,6-trienal, is a known insect pheromone, specifically for male flea beetles. thegoodscentscompany.comebi.ac.uk This strongly suggests the existence of a natural biosynthetic pathway, and the alcohol, this compound, could be a key intermediate or a related metabolite in this process.

Future research should aim to:

Identify Precursors and Enzymes : Trace the metabolic pathway within organisms known to produce the related aldehyde, such as Epitrix species. ebi.ac.uk This involves identifying the fatty acid precursors and the specific desaturase and reductase enzymes responsible for creating the conjugated triene system and the terminal alcohol group.

Gene Cluster Identification : Utilize genomic and transcriptomic analyses to identify the gene clusters encoding the biosynthetic enzymes.

Pathway Reconstruction : Reconstruct the biosynthetic pathway in a heterologous host, such as yeast or E. coli, to enable sustainable and controlled production of the compound.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research and offers immense potential for the study of polyene alcohols. digitellinc.comnih.gov These computational tools can accelerate discovery by predicting molecular properties and reaction outcomes. rsc.orgyoutube.com

Key areas for integration include:

Predictive Modeling : Developing ML models to predict the physicochemical properties, spectral characteristics, and biological activities of this compound and its isomers.

Reaction Optimization : Using AI to predict optimal reaction conditions for synthesis, thereby minimizing trial-and-error experimentation. rsc.org

De Novo Design : Employing generative AI models to propose novel polyene structures with desired properties for various applications. nih.gov For instance, AI could help design new flavoring agents or semiochemicals based on the nonatrienol scaffold.

| AI/ML Application | Objective | Potential Impact |

| Property Prediction | Forecast solubility, toxicity, and bioactivity. mdpi.com | Faster screening of potential applications. |

| Synthesis Planning | Predict reaction outcomes and design efficient synthetic routes. rsc.org | Reduced development time and cost for chemical synthesis. |

| Generative Chemistry | Design novel molecules with enhanced or specific functions. nih.gov | Discovery of new compounds for material science or agriculture. |

Exploration of Novel Biological Roles in Underexplored Organisms (non-clinical)

While the related aldehyde acts as a pheromone in certain flea beetles, the specific biological functions of this compound remain largely unknown. thegoodscentscompany.comebi.ac.uk Research into its natural occurrence and role is a significant frontier.

Future investigations should explore:

Semiochemical Activity : Investigating whether the alcohol itself functions as a pheromone, kairomone, or allomone in insects or other organisms. It could act as a synergist or antagonist to the aldehyde pheromone.

Ecological Interactions : Examining its role in plant-insect or microbe-microbe interactions. Polyene alcohols could be involved in defense mechanisms or signaling pathways in various ecosystems.

Metabolic Profiling : Screening a diverse range of organisms, particularly those known to produce volatile organic compounds, to identify new natural sources of this compound.

Advancement in Analytical Techniques for Trace Analysis of Polyene Alcohols

The detection and quantification of this compound, especially at the trace levels expected in biological and environmental samples, require highly sensitive and selective analytical methods. mdpi.com

Future advancements should focus on:

Hyphenated Chromatography-Mass Spectrometry : Developing optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) methods for unequivocal identification and quantification. mdpi.com

Derivatization Strategies : Creating novel derivatization reagents that enhance the ionization efficiency and chromatographic behavior of polyene alcohols, thereby improving detection limits. mdpi.com

Miniaturized and Portable Systems : Designing portable analytical systems for real-time, on-site detection of volatile polyene alcohols in agricultural or environmental settings. utas.edu.au

| Analytical Technique | Advancement Area | Benefit |

| LC-MS/MS & GC-MS/MS | Method optimization for polyene alcohols. mdpi.com | Higher sensitivity and structural confirmation. |

| Analyte Derivatization | Development of new reagents for polyene alcohols. mdpi.com | Lower detection limits and improved accuracy. |

| Portable Systems | Miniaturization of analytical instrumentation. utas.edu.au | Real-time, on-site analysis. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2E,4E,6E)-Nona-2,4,6-trien-1-ol, and how can stereochemical purity be ensured during synthesis?

- Methodology : Multi-step synthesis involving Wittig or Horner-Wadsworth-Emmons reactions is typically employed to establish conjugated triene systems. For stereochemical control, use chiral catalysts (e.g., Sharpless epoxidation derivatives) or stereoselective protecting groups. Post-synthesis, validate purity via HPLC coupled with chiral columns and confirm configurations using NOESY NMR to distinguish E/Z isomers .

- Data Validation : Compare retention times with authentic standards and cross-validate with computational models (e.g., DFT calculations for energy-minimized conformers) .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

- Experimental Design : Conduct accelerated degradation studies by incubating the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation kinetics via UV-Vis spectroscopy (λ_max for conjugated dienes/trienes) and LC-MS for byproduct identification.

- Statistical Analysis : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions. Include control experiments with antioxidants (e.g., BHT) to assess oxidative stability .

Q. What spectroscopic techniques are optimal for structural elucidation of this compound, and how are spectral artifacts minimized?

- Techniques : Use high-resolution MS (ESI-TOF) for molecular formula confirmation, coupled with ¹H/¹³C NMR (DMSO-d6 or CDCl3) for functional group analysis. For olefin geometry, employ J-coupling analysis (³J_H-H > 12 Hz for trans configurations) and UV-Vis (λ_max ~260–280 nm for conjugated trienes).

- Artifact Mitigation : Degas solvents to prevent oxidation, and use low-temperature NMR probes to reduce thermal degradation .

Advanced Research Questions

Q. How can molecular docking studies be designed to investigate the interaction of this compound with retinoic acid receptors (RARs)?

- Computational Workflow :

Retrieve RAR-γ crystal structure (PDB ID: 3KMR) and prepare it using molecular dynamics (MD) simulations for flexibility.

Dock the compound using AutoDock Vina with Lamarckian GA parameters. Validate binding poses via MD (100 ns simulations) and calculate binding free energy (MM-PBSA).

Compare results with all-trans retinol (reference ligand) to assess relative affinity .

- Data Interpretation : Correlate docking scores with in vitro assays (e.g., RAR luciferase reporter assays) to validate computational predictions .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different cell lines?

- Hypothesis Testing :

- Variable Control : Standardize assay conditions (e.g., serum-free media, passage number, and incubation time).

- Mechanistic Profiling : Use siRNA knockdown of RAR isoforms (α, β, γ) to identify receptor-specific effects.

- Metabolic Interference : Quantify metabolite formation (e.g., oxidation products) via LC-MS to rule out off-target effects .

- Statistical Rigor : Apply ANOVA with Tukey’s post-hoc test to compare dose-response curves across cell lines .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

- Derivatization Approach :

Synthesize analogs with modified hydroxyl groups (e.g., esterification, etherification) or altered triene chain lengths.

Evaluate cytotoxicity (MTT assay) and RAR activation (transactivation assays) for each derivative.

- Data Integration : Use multivariate regression to correlate substituent electronegativity and steric bulk with activity. Prioritize analogs with >50% efficacy relative to retinoic acid .

Methodological Notes

- Safety and Compliance : Adhere to IFRA standards for handling unsaturated alcohols, including PPE and fume hood use, given structural analogs’ sensitization risks .

- Data Reproducibility : Follow CONSORT-EHEALTH guidelines for reporting experimental variables (e.g., solvent purity, instrument calibration logs) and statistical parameters (e.g., p-value thresholds, effect sizes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.